9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HU 210 is a synthetic cannabinoid that was first synthesized in 1988 by a group led by Raphael Mechoulam at the Hebrew University. It is known for being significantly more potent than natural tetrahydrocannabinol (THC) from cannabis, with a potency ranging from 100 to 800 times greater . HU 210 has an extended duration of action and a high binding affinity for cannabinoid receptors CB1 and CB2 .
Preparation Methods
The original synthesis of HU 210 involves an acid-catalyzed condensation of (–)-myrtenol and 1,1-dimethylheptylresorcinol (3,5-dihydroxy-1-(1,1-dimethylheptyl)benzol) . This method is based on the structural features required for cannabinoid activity, which were identified through studies on THC . Industrial production methods for HU 210 are not widely documented, but the synthesis typically involves precise control of reaction conditions to ensure the correct stereochemistry and high yield of the desired enantiomer.
Chemical Reactions Analysis
HU 210 undergoes various chemical reactions, including:
Oxidation: Introduction of the C-11 hydroxy group through allylic oxidation.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Substitution reactions involving the hydroxyl group at the C-11 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include hydroxylated and reduced derivatives of HU 210 .
Scientific Research Applications
HU 210 has a wide range of scientific research applications:
Mechanism of Action
HU 210 exerts its effects primarily through its high affinity binding to cannabinoid receptors CB1 and CB2 . It acts as a full agonist at these receptors, leading to the activation of multiple intracellular signaling pathways, including the inhibition of adenylate cyclase and stimulation of the mitogen-activated protein kinase (MAPK) cascade . These pathways are involved in various physiological processes, such as modulation of neurotransmitter release and regulation of glucose metabolism .
Comparison with Similar Compounds
HU 210 is often compared with other synthetic cannabinoids, such as:
CP-55,940: Another potent synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
WIN-55,212-2: A synthetic cannabinoid known for its high potency and efficacy at cannabinoid receptors.
HU-211 (Dexanabinol): The enantiomer of HU 210, which acts as an NMDA antagonist rather than a cannabinoid receptor agonist.
HU 210 is unique due to its exceptionally high potency and extended duration of action compared to other cannabinoids .
Properties
IUPAC Name |
9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869559 |
Source
|
Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.